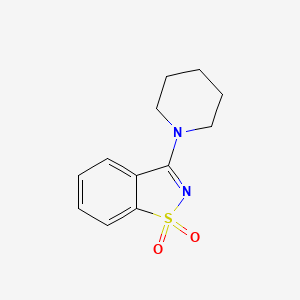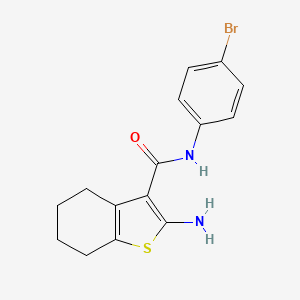![molecular formula C21H12ClFN2O4S B3554757 3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B3554757.png)
3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Descripción general
Descripción
The compound “3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate” is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was discovered through structure-based virtual screening and was found to significantly inhibit EGFR kinase activity .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Its role as an EGFR tyrosine kinase inhibitor suggests it interacts with the EGFR enzyme, likely binding to the enzyme’s active site and preventing it from phosphorylating its substrates .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesized compounds including variants of 3-chloro-4-fluorophenyl structures have exhibited significant antimicrobial activity, with some showing excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
- Other derivatives have been found potent against various bacterial strains such as E. coli and S. aureus, demonstrating the potential of these compounds in antibacterial applications (B'Bhatt & Sharma, 2017).
Anti-inflammatory and Antitumor Activities
- Certain derivatives have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Novel compounds including 3-chloro-4-fluorophenyl features have been synthesized and evaluated for cytotoxic activity against tumor cell lines, showing potent antitumor activity against various human carcinoma cells (Naito et al., 2005).
Herbicidal Activity
- Certain phenyl and pyrazole derivatives, synthesized from 3-chloro-4-fluorophenyl structures, have demonstrated high herbicidal bioactivity, effective even at low dosages (Zhou, Xue, Wang, & Qu, 2010).
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
- One derivative, specifically 3-{[1-(3-Chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate, has been identified as a potent inhibitor of EGFR tyrosine kinase, suggesting its potential in cancer treatment (Li, Sun, Zhao, Tang, & Lan, 2012).
Antiviral Activity
- Some derivatives have shown promising antiviral activity against Herpes simplex type-1 (HSV-1), highlighting their potential in antiviral therapeutics (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Mecanismo De Acción
As an EGFR tyrosine kinase inhibitor, this compound likely works by binding to the ATP-binding site of the EGFR enzyme, preventing the enzyme from transferring a phosphate group from ATP to its substrate . This inhibits the signal transduction pathways activated by EGFR, potentially leading to reduced cell proliferation.
Propiedades
IUPAC Name |
[3-[(Z)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4S/c22-16-11-13(6-7-17(16)23)25-20(27)15(19(26)24-25)10-12-3-1-4-14(9-12)29-21(28)18-5-2-8-30-18/h1-11H,(H,24,26)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIQGKVFFMDLX-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-(4-fluorophenyl)-11-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B3554674.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B3554683.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-4-chloro-benzenesulfonamide](/img/structure/B3554688.png)
![4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B3554708.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3554715.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3554723.png)
![N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B3554727.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3554764.png)
![4-benzyl-1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B3554772.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B3554777.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3554786.png)
